Cas no 2408428-25-9 ((4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid)

(4-{(tert-Butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid is a versatile boronic acid derivative featuring a Boc-protected amino group and a reactive vinyl boronic acid moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex cyclohexenyl-based structures with high selectivity. The tert-butoxycarbonyl (Boc) group enhances stability during handling and storage while allowing for straightforward deprotection under mild acidic conditions. Its cyclohexenyl boronic acid scaffold facilitates efficient conjugation with aryl or heteroaryl halides, making it useful in pharmaceutical and agrochemical intermediate synthesis. The compound’s balanced reactivity and stability make it a reliable building block for medicinal chemistry and materials science applications.
(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid structure
2408428-25-9 structure
商品名:(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
CAS番号:2408428-25-9
MF:C11H20BNO4
メガワット:241.09180355072
MDL:MFCD22201104
CID:4776692
PubChem ID:86767370

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • 4-Boc-amino-cyclohex-1-enyl-boronic acid
    • (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
    • MDL: MFCD22201104
    • インチ: 1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4,9,15-16H,5-7H2,1-3H3,(H,13,14)
    • InChIKey: ZIALHTWCTUMUEZ-UHFFFAOYSA-N
    • ほほえんだ: C1(B(O)O)CCC(NC(OC(C)(C)C)=O)CC=1

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1124582-25g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
25g
$1430 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-1g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
1g
805.64CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-25g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
25g
¥11192.24 2025-01-21
eNovation Chemicals LLC
Y1124582-5g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
5g
$430 2025-02-24
Enamine
EN300-1268488-1.0g
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid
2408428-25-9
1g
$0.0 2023-06-08
Enamine
EN300-1268488-1000mg
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid
2408428-25-9
1000mg
$428.0 2023-10-02
Enamine
EN300-1268488-50mg
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid
2408428-25-9
50mg
$359.0 2023-10-02
Enamine
EN300-1268488-10000mg
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid
2408428-25-9
10000mg
$1839.0 2023-10-02
eNovation Chemicals LLC
Y1124582-25g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
25g
$1430 2025-02-25
eNovation Chemicals LLC
Y1124582-1g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
1g
$155 2025-02-24

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 関連文献

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acidに関する追加情報

Introduction to (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic Acid (CAS No. 2408428-25-9)

The compound (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid, identified by the CAS number 2408428-25-9, is a significant molecule in the field of organic chemistry and materials science. This compound is particularly notable for its role in boronic acid chemistry, which has seen remarkable advancements in recent years. Boronic acids, including this specific compound, are widely used as intermediates in the synthesis of various functional materials and pharmaceutical agents.

The structure of this compound consists of a cyclohexene ring substituted with a boronic acid group at the 1-position and a tert-butoxycarbonylamino group at the 4-position. This unique structure makes it highly versatile for applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone in modern organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group adds another layer of functionality, allowing for precise control over reactivity during synthetic processes.

Recent studies have highlighted the importance of this compound in the development of advanced materials. For instance, researchers have utilized its boronic acid functionality to synthesize novel conjugated polymers with enhanced electronic properties. These polymers have potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The ability to tailor the electronic properties through precise synthetic control underscores the significance of this compound in material science research.

In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The boronic acid group is known to participate in bioorthogonal reactions, making it a valuable tool for drug discovery and development. Recent research has explored its use in synthesizing bioactive molecules with potential therapeutic applications, particularly in the areas of oncology and inflammation.

The synthesis of (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid typically involves multi-step processes that combine principles from both organic and organometallic chemistry. Key steps often include the formation of the cyclohexene ring, introduction of the Boc protecting group, and subsequent functionalization with the boronic acid moiety. These steps require careful optimization to ensure high yields and purity, which are critical for downstream applications.

From an environmental standpoint, this compound aligns with current trends toward greener chemistry practices. Its synthesis can be designed to minimize waste and maximize atom economy, contributing to sustainable chemical processes. Furthermore, its application in developing energy-efficient materials supports broader goals of reducing carbon footprints in various industries.

In conclusion, (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid stands as a pivotal molecule at the intersection of organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for advancing cutting-edge research across these disciplines. As scientific understanding continues to evolve, this compound will undoubtedly play an increasingly important role in shaping future innovations.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2408428-25-9)(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
A1033540
清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):411.0/1403.0/3507.0